molecular formula C12H17FN2O B13595626 3-Fluoro-4-(piperazin-1-ylmethyl)phenol

3-Fluoro-4-(piperazin-1-ylmethyl)phenol

Katalognummer: B13595626
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: BVGBSIYYAKUSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(piperazin-1-ylmethyl)phenol is a chemical compound that belongs to the class of substituted phenylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the field of neuropharmacology. The presence of both fluorine and piperazine moieties in the structure makes it a compound of interest for various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol typically involves the nucleophilic substitution reaction of a fluorinated benzene derivative with a piperazine derivative. One common method includes the reaction of 3-fluorophenol with piperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(piperazin-1-ylmethyl)phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(piperazin-1-ylmethyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(piperazin-1-ylmethyl)phenol is unique due to the presence of both fluorine and piperazine moieties, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H17FN2O

Molekulargewicht

224.27 g/mol

IUPAC-Name

1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI-Schlüssel

BVGBSIYYAKUSLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.